6-Bromo-5-methoxypyridine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
6-bromo-5-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
COLNWHHELVRNNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 5 Methoxypyridine 3 Carboxamide and Analogous Structures
Precursor Synthesis and Strategic Functional Group Interconversion
The efficient construction of the target molecule is highly dependent on the successful synthesis of key precursors, primarily 6-bromo-5-methoxypyridine-3-carboxylic acid and its corresponding esters. These intermediates are typically assembled through a series of reactions that include nucleophilic aromatic substitution and controlled bromination.
The generation of 6-bromo-5-methoxypyridine-3-carboxylic acid and its esters is a critical step that sets the foundation for the subsequent formation of the carboxamide. This process often begins with a suitably substituted pyridine (B92270) derivative that can be selectively functionalized.
A common and effective strategy for the synthesis of precursors to 6-bromo-5-methoxypyridine-3-carboxamide involves the regioselective nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. Methyl 2,6-dichloropyridine-3-carboxylate serves as a valuable starting material in this context. biosynth.comnih.govnih.govjst.go.jpresearchgate.net The two chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles, and their positions relative to the electron-withdrawing ester group influence their reactivity.
The reaction of methyl 2,6-dichloropyridine-3-carboxylate with a methoxide source, such as sodium methoxide, can lead to the selective replacement of one of the chloro groups with a methoxy (B1213986) group. The regioselectivity of this substitution is a crucial aspect of the synthesis. Generally, the chlorine at the 2-position is more readily displaced due to the electronic influence of the adjacent ester group and the nitrogen atom in the pyridine ring. nih.govjst.go.jp However, the reaction conditions, particularly the solvent, can significantly impact the outcome. nih.govjst.go.jppharm.or.jp
Table 1: Regioselective Methoxylation of Methyl 2,6-dichloropyridine-3-carboxylate
| Reactant | Nucleophile | Solvent | Major Product | Reference |
|---|---|---|---|---|
| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2) | Methyl 2-methoxy-6-chloropyridine-3-carboxylate | nih.govjst.go.jp |
| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | N,N-dimethylformamide (DMF) or Methanol (MeOH) | Methyl 6-methoxy-2-chloropyridine-3-carboxylate | nih.govjst.go.jppharm.or.jp |
The choice of solvent plays a pivotal role in directing the regioselectivity of nucleophilic aromatic substitution on dihalopyridines. nih.govjst.go.jppharm.or.jp In the case of methyl 2,6-dichloropyridine-3-carboxylate, polar aprotic solvents and polar protic solvents can favor different substitution patterns.
When the reaction with sodium methoxide is conducted in solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2), the substitution predominantly occurs at the 2-position, yielding methyl 2-methoxy-6-chloropyridine-3-carboxylate as the major product. nih.govjst.go.jp Conversely, employing solvents such as N,N-dimethylformamide (DMF) or methanol (MeOH) can lead to a high degree of regioselectivity for the 6-position, affording methyl 6-methoxy-2-chloropyridine-3-carboxylate. nih.govjst.go.jppharm.or.jp This solvent-dependent regioselectivity is a critical consideration in the synthetic design, allowing for the targeted synthesis of specific isomers. The use of dipolar aprotic solvents is a common strategy for SNAr reactions, though other solvent systems can also be effective depending on the reactivity of the electrophile and nucleophile. acsgcipr.org
Following the introduction of the methoxy group, the next key step is the bromination of the pyridine ring. For this transformation, N-bromosuccinimide (NBS) is a widely used and effective reagent. mdma.chorganic-chemistry.orgwikipedia.org NBS is favored for its ability to act as a source of electrophilic bromine under relatively mild conditions, which is particularly important when dealing with activated aromatic systems. mdma.chwikipedia.org
The bromination of a methoxypyridine derivative is typically regioselective, with the bromine atom being directed to an activated position on the ring. In the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the bromination of the precursor occurs after the introduction of the methoxy and methylamino groups. nih.gov The electron-donating nature of the methoxy and amino groups activates the pyridine ring towards electrophilic substitution, with the bromine being introduced at the 5-position. The reaction is often carried out in a suitable solvent, and the conditions can be optimized to achieve high yields of the desired 5-bromo product. nih.govresearchgate.net The use of NBS in acetonitrile has been shown to be an effective system for the bromination of activated aromatic compounds. mdma.ch
Table 2: Bromination of a Methoxy-Substituted Pyridine Precursor
| Substrate | Brominating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | N-Bromosuccinimide (NBS) | Not specified in abstract | Methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate | nih.gov |
The conversion of the carboxylic acid or its ester derivative to the corresponding carboxamide is a fundamental transformation in the synthesis of this compound. There are several established methods to achieve this conversion.
One direct approach involves the reaction of the carboxylic acid with ammonia or an amine. google.com However, this reaction can be challenging due to the formation of an unreactive ammonium carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at elevated temperatures to drive off water and promote amide formation. libretexts.org
A more common and generally more efficient method involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. Esters of pyridine carboxylic acids can be readily converted to pyridine carboxamides by reaction with ammonia. google.com The ester precursor can be synthesized by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com Alternatively, coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and an amine.
The corresponding aldehyde, 6-bromo-5-methoxypyridine-3-carbaldehyde, represents a versatile synthetic intermediate that can be used to introduce further chemical diversity. sigmaaldrich.combldpharm.comnih.gov While the direct synthesis from 6-bromo-5-methoxypyridine-3-carboxylic acid is not explicitly detailed in the provided context, general synthetic transformations can be applied.
One common method for the conversion of a carboxylic acid to an aldehyde is through its reduction. However, this requires careful control to avoid over-reduction to the corresponding alcohol. A more controlled approach involves the initial conversion of the carboxylic acid to a derivative that is more amenable to partial reduction. For instance, the carboxylic acid could be converted to its corresponding acid chloride, which can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3). Alternatively, the ester derivative could be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The synthesis of analogous pyridine-3-carbaldehydes has been achieved through various oxidative and reductive steps starting from different pyridine precursors. researchgate.net
Synthesis of 6-Bromo-5-methoxypyridine-3-carboxylic Acid and its Ester Derivatives
Advanced Coupling and Annulation Reactions in Pyridine Ring Construction
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of highly substituted pyridine rings. These methods offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance compared to traditional approaches.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming carbon-carbon bonds in organic synthesis. libretexts.org The Suzuki-Miyaura coupling, in particular, has proven to be a versatile and robust method for the synthesis of biaryl and heterobiaryl compounds, including derivatives of pyridine. nih.gov This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov
The synthesis of pyridine derivatives via Suzuki-Miyaura coupling offers high yields and tolerates a wide range of functional groups. nih.gov For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4 has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov The choice of catalyst, ligand, and reaction conditions can be crucial for achieving high selectivity, especially in dihalogenated pyridine systems. nih.gov For example, sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acid | N-[5-aryl-2-methylpyridin-3-yl]acetamide | Moderate to Good | nih.gov |
| Pd₂(dba)₃ / 1 | Aryl bromide | 2-Pyridylboronate | 2-Arylpyridine | 74-82 | nih.gov |
| Pd/IPr | 2,4-Dichloropyridine | Arylboronic acid | 2-Chloro-4-arylpyridine | Moderate to Good | nih.gov |
This table presents examples of Suzuki-Miyaura reactions for the synthesis of substituted pyridines, highlighting the catalyst systems, substrates, and reported yields.
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocyclic rings. wikipedia.org Unlike the standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org This approach is particularly useful for constructing pyridine rings, often involving heteroatoms within the diene component. acsgcipr.orgnih.gov The initial cycloadduct typically undergoes a subsequent elimination or retro-Diels-Alder reaction to afford the aromatic pyridine ring system. acsgcipr.orgwur.nl For instance, 1,2,4,5-tetrazines can react with various dienophiles to form pyridazines, which can then be further transformed. nih.gov
Oxidative annulation represents another important strategy for pyridine synthesis. These methods often involve the construction of the pyridine ring through a sequence of reactions that culminates in an oxidation step to achieve aromatization. nih.govacsgcipr.org A variety of starting materials can be employed, and the reactions can proceed through different mechanisms, including [3+3] annulation or domino cyclization-oxidative aromatization approaches. organic-chemistry.org For example, a copper-catalyzed one-pot synthesis of fused pyridines has been developed from the reaction of cyclic ketones with propargylamine. nih.gov This method is cost-effective and scalable, providing an alternative to gold-catalyzed protocols. nih.gov
| Reaction Type | Diene/Precursor 1 | Dienophile/Precursor 2 | Key Features | Reference |
| IEDDA | 1,2,4,5-Tetrazine | Electron-rich dienophile | Forms pyridazine intermediate | wikipedia.orgnih.gov |
| IEDDA | N-Sulfonyl-1-aza-1,3-butadiene | Ketene acetal | Mild conditions, sequential elimination/aromatization | nih.gov |
| Oxidative Annulation | Cyclic ketone | Propargylamine | Cu-catalyzed, one-pot, scalable | nih.gov |
| Oxidative Annulation | Inactivated saturated ketone | Electron-deficient enamine | [3+3] annulation, cascade process | organic-chemistry.org |
This table summarizes key aspects of IEDDA and oxidative annulation methodologies for pyridine ring construction.
Electrochemical synthesis has emerged as a sustainable and powerful alternative to traditional synthetic methods. frontiersin.org By using electricity to drive chemical reactions, it is often possible to avoid the use of harsh reagents and catalysts. rsc.org In the context of pyridine chemistry, electrochemical methods have been developed for C-H functionalization and the formation of new carbon-carbon bonds. frontiersin.org These approaches can offer high selectivity and efficiency under mild conditions. researchgate.net
For example, the site-selective carboxylation of pyridine and related N-heteroarenes has been achieved by switching between divided and undivided electrochemical cells. oaepublish.com This method allows for the introduction of a carboxyl group at either the C5 or C4 position, providing access to important heterocyclic carboxylic acid compounds. oaepublish.com Furthermore, electrochemical methods can be employed to generate radical intermediates that can participate in C-C bond-forming reactions. rsc.orgresearchgate.net
Optimization Strategies for Synthetic Pathways
The successful synthesis of a target molecule like this compound not only relies on the choice of the core synthetic route but also on the careful optimization of reaction conditions and purification procedures to maximize yield and purity.
Optimizing reaction yields is a critical aspect of synthetic chemistry. This can be achieved through a systematic investigation of various reaction parameters, including temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can have a profound impact on the reaction outcome. nih.gov The development of novel catalysts and reaction conditions continues to improve the efficiency of these transformations.
Achieving high purity is paramount, especially for compounds intended for biological evaluation or materials applications. Chromatography and recrystallization are the two most common and powerful techniques for the purification of solid organic compounds. wisc.edumnstate.edu
Chromatographic Techniques: Column chromatography is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase. nih.gov For pyridine derivatives, various chromatographic methods have been employed, including cation-exchange chromatography and pH-zone-refining counter-current chromatography. nih.govnih.gov High-performance liquid chromatography (HPLC) is another powerful analytical and preparative tool for the purification of pyridine compounds. helixchrom.com
Recrystallization Techniques: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent at different temperatures. wisc.edumnstate.edu The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals. ucalgary.ca The choice of solvent is crucial for a successful recrystallization. mnstate.edu For pyridine derivatives, a variety of solvents can be used, and in some cases, a solvent pair may be necessary to achieve the desired solubility profile. mnstate.edu
| Purification Technique | Principle | Application to Pyridine Derivatives | Key Considerations | Reference |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of reaction intermediates and final products. nih.gov | Choice of stationary and mobile phase. | nih.gov |
| pH-Zone-Refining Counter-Current Chromatography | Partitioning between two immiscible liquid phases based on pH | Separation of novel pyridine derivatives from synthetic mixtures. nih.gov | Optimization of solvent system and pH. | nih.gov |
| Recrystallization | Differential solubility at varying temperatures | Removal of soluble impurities from the final product. wisc.edu | Selection of an appropriate solvent or solvent pair. mnstate.edu | wisc.edumnstate.eduucalgary.ca |
This table outlines common purification techniques used for pyridine carboxamides and related structures.
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Methoxypyridine 3 Carboxamide and Its Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift and Coupling Constant Analysis
¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For the pyridine (B92270) ring of 6-Bromo-5-methoxypyridine-3-carboxamide, two aromatic protons would be expected. The proton at the C2 position and the proton at the C4 position would appear as distinct signals. Due to the anisotropic effect of the pyridine ring and the influence of the substituents, these protons would likely resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm.
The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.5-4.5 ppm. The amide (-CONH₂) protons would present as two distinct signals, or a single broad signal, further downfield, the chemical shift of which can be highly dependent on the solvent and concentration.
Spin-spin coupling between the aromatic protons can provide valuable information about their relative positions. A small coupling constant (typically 2-3 Hz) would be expected between the protons at C2 and C4, indicative of a meta-relationship.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | 8.0 - 8.5 | d | 2-3 |
| H4 | 7.5 - 8.0 | d | 2-3 |
| -OCH₃ | 3.8 - 4.2 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations
¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, six distinct carbon signals would be expected in the ¹³C-NMR spectrum. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon bearing the bromine atom (C6) would be expected to have a chemical shift in the range of δ 140-150 ppm, while the carbon attached to the methoxy group (C5) would be significantly shielded. The carbonyl carbon of the amide group is typically observed in the downfield region, around δ 160-170 ppm.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 145 - 155 |
| C3 | 120 - 130 |
| C4 | 135 - 145 |
| C5 | 150 - 160 |
| C6 | 110 - 120 |
| -C=O | 165 - 175 |
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques (e.g., HMBC, COSY) for Connectivity Confirmation
2D-NMR techniques are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) would show a cross-peak between the two aromatic protons (H2 and H4), confirming their coupling. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the methoxy protons to the C5 carbon, and from the aromatic protons to various carbons in the pyridine ring, thereby confirming the substitution pattern. Correlations from the amide protons to the carbonyl carbon and C3 would definitively place the carboxamide group.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong absorption around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1640-1600 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-O stretching of the methoxy group would appear as a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region, below 700 cm⁻¹.
Table 3: Predicted Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3400 - 3200 (two bands) |
| Amide | C=O stretch (Amide I) | 1680 - 1650 |
| Amide | N-H bend (Amide II) | 1640 - 1600 |
| Aromatic | C-H stretch | > 3000 |
| Ether | C-O stretch | 1250 - 1000 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The high-resolution measurement would allow for the determination of the elemental formula with high confidence. For 6-bromo-5-methoxypyridine-3-carboxylic acid, a related congener, the predicted monoisotopic mass for the [M+H]⁺ adduct is 231.96039 Da.
Table 4: Predicted ESI-HRMS Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 230.9823 |
The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the carboxamide group, the methoxy group, or the bromine atom.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In the case of aromatic amides like this compound, the fragmentation pattern provides key structural information. Generally, the mass spectra of aromatic amides are characterized by the cleavage of the amide bond (N-CO). nih.gov This cleavage results in the formation of a stable acylium cation through the loss of the amine group. nih.gov
For this compound, the molecular ion peak (M+) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of a bromine atom is typically indicated by an isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).
The primary fragmentation pathway is expected to be the cleavage of the C(O)-NH2 bond, leading to the formation of the 6-bromo-5-methoxypyridine-3-carbonyl cation. This fragment would be resonance-stabilized. Further fragmentation could involve the loss of a methyl group (-CH3) from the methoxy substituent or the loss of carbon monoxide (CO) from the acylium ion.
Table 1: Predicted Major Fragments in the EI-MS of this compound
| Fragment Ion | Structure | m/z (relative to 79Br) |
| [M]+ | C7H7BrN2O2 | 230 |
| [M+2]+ | C7H781BrN2O2 | 232 |
| [M-NH2]+ | C7H5BrNO2 | 214 |
| [M-NH2-CH3]+ | C6H2BrNO2 | 199 |
| [M-NH2-CO]+ | C6H5BrNO | 186 |
Note: The m/z values are predicted based on general fragmentation patterns of aromatic amides and may vary in an actual spectrum.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation
Studies on various pyridine dicarboxamides and other substituted pyridine carboxamides reveal that the carboxamide group(s) and the pyridine ring are often nearly coplanar. nih.govmdpi.com However, some degree of twisting can occur, influenced by the nature and position of other substituents on the pyridine ring. mdpi.com
In the solid state, the molecular packing is dominated by hydrogen bonding interactions involving the amide group. The amide protons (-NH2) can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. mdpi.com This typically leads to the formation of extended networks, such as chains or sheets, which stabilize the crystal lattice. mdpi.com For instance, in the crystal structure of 3,5-pyridinedicarboxamide, the heteroatom of the pyridine ring acts as a hydrogen-bond acceptor. mdpi.com
The presence of the bromine and methoxy substituents on the pyridine ring of this compound would influence the crystal packing. The bromine atom could participate in halogen bonding, a noncovalent interaction that can direct the assembly of molecules in the solid state. The methoxy group can influence the conformation of the molecule and may also be involved in weak hydrogen bonding.
Table 2: Typical Crystallographic Parameters for Related Pyridine Carboxamides
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Orthorhombic | Pna21 | Hydrogen bonding, π-π stacking nih.gov |
| 3,5-pyridinedicarboxamide | Monoclinic | P21/n | Hydrogen bonding (N-H···N, N-H···O) mdpi.com |
| Pyridine-2,6-dicarboxamide derivatives | Monoclinic | P21/n or P21/c | Hydrogen bonding (N-H···N, C-H···O), π-stacking mdpi.com |
This table presents data from congeners to illustrate common crystallographic features in this class of compounds.
The conformation of this compound in the solid state would likely feature a relatively planar arrangement between the pyridine ring and the carboxamide group to maximize conjugation. The precise dihedral angle would be determined by the steric and electronic effects of the bromo and methoxy substituents, as well as the demands of the crystal packing forces.
Based on a thorough search of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound This compound have not been published. The information required to generate an article with the requested specific data points on its electronic and structural properties—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surfaces, and global reactivity descriptors—is not present in the public domain.
While computational studies exist for other bromo-pyridine derivatives, the unique substitution pattern of this compound means that data from those related compounds cannot be used to accurately describe the target molecule. Extrapolating such specific quantitative data would be scientifically inaccurate.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict, detailed outline requested for this compound at this time.
Based on a thorough review of the available research, there are no specific computational and theoretical chemistry studies published that focus solely on the compound “this compound” corresponding to the detailed outline provided.
Therefore, the requested article with specific data tables and detailed research findings on the mechanistic pathway prediction, transition state analysis, activation energy calculations, topological analyses of electron density (including ELF, LOL, and RDG studies), and computational modeling of solvation effects for this compound cannot be generated at this time.
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Methoxypyridine 3 Carboxamide
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and bearing a good leaving group. In 6-Bromo-5-methoxypyridine-3-carboxamide, the bromine atom serves as the leaving group, while the pyridine nitrogen and the carboxamide group contribute to the ring's electrophilicity.
The substituents on the pyridine ring—a bromine atom at C6, a methoxy (B1213986) group at C5, and a carboxamide group at C3—exert significant influence on the rate and regioselectivity of SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the α (C2 and C6) and γ (C4) positions.
The carboxamide group at the C3 position is an electron-withdrawing group, which further enhances the electrophilicity of the ring, thereby facilitating nucleophilic attack. The methoxy group at C5, typically an electron-donating group through resonance, can exert a more complex influence. Its electron-donating nature might slightly counteract the activating effect of the other groups. However, its position relative to the leaving group and the incoming nucleophile is crucial.
In a related study on 3-substituted 2,6-dichloropyridines, it was observed that the nature of the 3-substituent plays a critical role in directing the incoming nucleophile. researchgate.net For instance, 3-carboxylate and 3-amide substituents favored substitution at the 2-position over the 6-position. researchgate.net This preference can be attributed to the electronic and steric properties of the substituents. Applying this to this compound, the 3-carboxamide group would be expected to influence the regioselectivity of nucleophilic attack.
The interplay of these substituent effects determines the most favorable site for nucleophilic attack. The bromine at C6 is at an activated α-position. A nucleophile attacking this position would lead to the displacement of the bromide ion. The regioselectivity will be a balance between the electronic activation provided by the ring nitrogen and the 3-carboxamide group, and the steric hindrance posed by the adjacent substituents.
Table 1: Predicted Influence of Substituents on SNAr Reactivity of this compound
| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |
| Pyridine Nitrogen | 1 | Electron-withdrawing | Activates the ring, especially at C2 and C6 |
| Carboxamide | 3 | Electron-withdrawing | Enhances ring electrophilicity, potentially directing nucleophiles |
| Methoxy | 5 | Electron-donating (resonance), Electron-withdrawing (inductive) | Modulates overall ring reactivity |
| Bromo | 6 | Good leaving group, Electron-withdrawing (inductive) | Facilitates the substitution reaction |
This table is based on established principles of organic chemistry and extrapolations from related structures.
The first step, the nucleophilic attack on the carbon atom bearing the leaving group, is usually the rate-determining step. researchgate.net The stability of the resulting Meisenheimer complex is a key factor influencing the reaction rate. Electron-withdrawing groups that can stabilize the negative charge of the intermediate will accelerate the reaction.
Kinetic studies on similar systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, have shown that the reaction proceeds via an SNAr mechanism where the first step is rate-determining. researchgate.net The Brønsted-type plots for these reactions are linear, which is consistent with this mechanistic pathway. researchgate.net
Table 2: Representative Second-Order Rate Constants for SNAr Reactions of Substituted Pyridines with Piperidine in Aqueous Solution at 20°C
| Substrate | k (L mol-1 s-1) |
| 2-methoxy-3-nitropyridine | 3.73 x 10-3 |
| 2-methoxy-5-nitropyridine | 1.16 x 10-3 |
Data sourced from a kinetic study on related pyridine derivatives. researchgate.net These values are for illustrative purposes to demonstrate the magnitude of rate constants in similar systems.
For this compound, the rate of SNAr reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents that can solvate the Meisenheimer complex would be expected to increase the reaction rate.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the electron-deficient nature of the ring, which is further deactivated by the protonation of the ring nitrogen under the acidic conditions often required for EAS. When EAS does occur, it typically directs incoming electrophiles to the β-position (C3 and C5) relative to the ring nitrogen, as the α and γ positions are more deactivated.
In this compound, the pyridine ring is heavily substituted, and the existing substituents will direct any potential electrophilic attack. The methoxy group at C5 is a strong activating group and an ortho-, para-director. The carboxamide group at C3 is a deactivating group and a meta-director. The bromine atom at C6 is a deactivating group but an ortho-, para-director.
Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
The bromine atom on this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.
The electronic properties of the pyridine ring and its substituents influence the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring generally accelerate the oxidative addition step. In this compound, the electron-deficient nature of the pyridine ring, enhanced by the 3-carboxamide group, is expected to facilitate the oxidative addition of the C-Br bond to a Pd(0) catalyst.
Mechanistic studies on the oxidative addition of halopyridines to Pd(0) complexes have revealed that the reaction mechanism can be influenced by the position of substituents. chemrxiv.org For instance, the frontier molecular orbital (FMO) symmetry of the substrate can control whether the reaction proceeds through a concerted 3-centered insertion mechanism or a more polar nucleophilic displacement pathway. chemrxiv.org For 2-halopyridines with electron-donating groups, the position of the group (e.g., 3- vs. 5-position) can significantly alter the reaction rate and mechanism. chemrxiv.org
When this compound is coupled with a chiral nucleophile or when the coupling reaction creates a new stereocenter, the stereochemical outcome becomes an important consideration. For instance, in asymmetric Suzuki-Miyaura coupling reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of axially chiral biaryl compounds. beilstein-journals.orgnih.gov
While no specific studies on the diastereoselectivity of cross-coupling reactions involving this compound were found, general principles suggest that the stereochemical outcome would depend on the nature of the chiral auxiliary (e.g., ligand or substrate), the reaction conditions, and the mechanism of the key bond-forming step (e.g., transmetalation and reductive elimination). In the case of coupling with a chiral organoboron reagent in a Suzuki reaction, the stereochemical integrity of the nucleophile is often retained during the transmetalation step, leading to a predictable stereochemical outcome in the product. acs.orgnih.gov
Functional Group Transformations and Rearrangement Mechanisms (e.g., Decarboxylation)
The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the pyridine ring, the bromine atom, the methoxy group, and the carboxamide moiety. These groups influence the electron density distribution within the molecule, dictating its susceptibility to various transformations.
One of the potential rearrangement mechanisms for derivatives of this compound, specifically the corresponding carboxylic acid, is decarboxylation. The ease of decarboxylation in pyridinecarboxylic acids is highly dependent on the position of the carboxyl group relative to the nitrogen atom. For instance, picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers, nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). This is attributed to the formation of a stable zwitterionic intermediate where the pyridine nitrogen is protonated. stackexchange.com For 3-pyridinecarboxylic acids, such as the parent acid of the title compound, decarboxylation is generally less facile and often requires more forcing conditions. stackexchange.commdma.ch
The presence of other substituents on the pyridine ring can also significantly impact the rate of decarboxylation. Electron-withdrawing groups, particularly at the 2-position, have been shown to increase the rate of decarboxylation of 3-pyridinecarboxylic acids. mdma.ch In the case of 6-bromo-5-methoxypyridine-3-carboxylic acid, the bromine atom at the 6-position would exert an electron-withdrawing inductive effect, potentially facilitating decarboxylation compared to unsubstituted nicotinic acid. Conversely, the methoxy group at the 5-position is an electron-donating group, which might counteract this effect to some extent.
While specific studies on the decarboxylation of this compound or its corresponding carboxylic acid are not extensively documented in the literature, general principles suggest that the transformation of the carboxamide to a carboxylic acid, followed by a thermally or catalytically induced decarboxylation, would be a plausible reaction pathway. The conditions for such a reaction would likely involve strong acidic or basic hydrolysis of the amide, followed by heating.
| Compound | Position of Carboxyl Group | Relative Rate of Decarboxylation | Influencing Factors |
| Picolinic Acid | 2 | High | Formation of stable zwitterionic intermediate |
| Nicotinic Acid | 3 | Low | Less stable intermediate |
| Isonicotinic Acid | 4 | Low | Less stable intermediate |
| 2-substituted-3-pyridinecarboxylic acids | 3 | Increased (with EWG) | Inductive effect of electron-withdrawing groups |
Radical Reactions and C-H Functionalization Strategies in Halogenated Pyridines
Halogenated pyridines are versatile substrates for a variety of radical reactions and C-H functionalization strategies, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom in this compound offers a handle for such transformations, while the pyridine ring itself can undergo direct C-H functionalization.
Radical reactions involving halogenated pyridines often proceed via the formation of a pyridyl radical. This can be achieved through various methods, including homolytic cleavage of the carbon-halogen bond induced by heat, light, or a radical initiator. Once formed, the pyridyl radical can participate in a range of reactions, such as addition to multiple bonds or hydrogen atom abstraction.
C-H functionalization of pyridines is a powerful tool for their direct modification, avoiding the need for pre-functionalized starting materials. The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and any directing groups present. For electron-deficient pyridine rings, such as the one in the title compound (due to the influence of the nitrogen atom and the bromine), nucleophilic attack is generally favored. However, under radical conditions, the regioselectivity can be altered.
Modern C-H functionalization strategies often employ transition metal catalysis. Palladium, rhodium, and iridium catalysts have been successfully used for the direct arylation, alkylation, and amination of pyridines. The directing group ability of the substituents on the pyridine ring plays a crucial role in determining the site of functionalization. The carboxamide group at the 3-position of this compound could potentially act as a directing group, guiding the C-H activation to the adjacent C2 or C4 positions.
| Reaction Type | Key Intermediates | Typical Reagents/Conditions | Potential Outcome for Halogenated Pyridines |
| Radical Halogenation | Halogen radicals | High temperature, radical initiators (e.g., UV light) | Polyhalogenation, mixture of regioisomers |
| Minisci Reaction | Nucleophilic radicals, protonated pyridine | Acids, radical precursors (e.g., peroxides) | Functionalization at C2 and C4 positions |
| Transition Metal-Catalyzed C-H Functionalization | Organometallic intermediates | Pd, Rh, Ir catalysts, directing groups | Site-selective introduction of new functional groups |
Role of 6 Bromo 5 Methoxypyridine 3 Carboxamide As a Versatile Synthetic Building Block
Scaffold for the Construction of Diverse Heterocyclic Systems
The pyridine (B92270) ring is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological and material properties. nih.gov 6-Bromo-5-methoxypyridine-3-carboxamide serves as an excellent starting material for the synthesis of more complex, fused, and substituted heterocyclic systems. The bromo substituent at the 6-position can be readily displaced or utilized in coupling reactions to construct bicyclic and polycyclic frameworks. For instance, intramolecular cyclization reactions involving the carboxamide nitrogen or other introduced functionalities can lead to the formation of novel ring systems. The inherent reactivity of the pyridine ring itself allows for further functionalization, expanding the range of accessible heterocyclic structures. nih.gov
Precursor Compound in Advanced Medicinal Chemistry Research
The pyridine carboxamide scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational new drug candidates. beilstein-journals.org This structural motif is recognized for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets. This compound provides a valuable platform for the development of new therapeutic agents. The bromo group can be functionalized to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The methoxy (B1213986) group can influence the compound's metabolic stability and pharmacokinetic profile. The carboxamide moiety is a key hydrogen bonding unit that can be crucial for target binding. The development of novel pyridine derivatives with potential antibacterial activities is an active area of research. nih.gov
Utility in Material Science Applications (e.g., polymer and coating synthesis)
Pyridine derivatives are increasingly being explored for their utility in material science, particularly in the development of functional polymers, coatings, and organic electronic materials. rsc.org The pyridine nitrogen can coordinate with metal ions, making these compounds suitable as ligands for the synthesis of metal-organic frameworks (MOFs) and catalysts. The aromatic nature of the pyridine ring can impart desirable thermal and electronic properties to materials. This compound, with its multiple functional groups, can be incorporated into polymer backbones or used as a monomer to create novel materials with tailored properties. The bromo group offers a convenient handle for polymerization reactions, while the carboxamide and methoxy groups can influence the material's solubility, processability, and surface properties. The use of pyridine-based materials in organic light-emitting diodes (OLEDs) and other electronic devices is an area of growing interest. rsc.org
Mechanistic Investigations of 6 Bromo 5 Methoxypyridine 3 Carboxamide Analogues in Biological Systems
In Vitro Cellular Activity Studies and Mechanistic Insights (e.g., antiproliferative effects, biofilm inhibition)
Analogues of the pyridine-3-carboxamide scaffold have demonstrated a range of in vitro cellular activities, including antiproliferative and anti-biofilm effects.
Antiproliferative Effects:
The antiproliferative potential of pyridine (B92270) derivatives is often linked to their ability to act as enzyme inhibitors. For instance, certain nicotinamide derivatives have been identified as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase highly expressed in cancers like glioblastoma. nih.gov The un-hydrolyzed counterpart of one such inhibitor, compound AH2-14c, demonstrated significant anti-viability, anti-proliferation, and anti-migration activities against U87 glioblastoma cells. nih.gov The structure-activity relationship (SAR) of these compounds highlights that modifications to the nicotinamide core can profoundly influence their cellular efficacy. nih.gov Similarly, other studies on pyridine-containing compounds, such as pyridine-ureas, have reported antiproliferative activity against cell lines like the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. researchgate.net
The presence and positioning of specific functional groups on the pyridine ring, such as methoxy (B1213986) (-OMe) and carboxamide (-C=O) groups, are known to enhance antiproliferative activity. mdpi.com These groups can modulate properties like lipophilicity and the capacity for hydrogen bonding, which are crucial for target engagement and cellular uptake. mdpi.com
Interactive Data Table: Antiproliferative Activity of Related Pyridine Analogues
| Compound Class | Cell Line | Activity Metric | Value |
| Nicotinamide Derivative (AH2-15c) | ALKBH2 Enzyme | IC50 | 0.031 µM nih.gov |
| Pyridine-Urea Analogue (8e) | VEGFR-2 Enzyme | IC50 | 3.93 µM researchgate.net |
| Pyridine-Urea Analogue (8n) | VEGFR-2 Enzyme | IC50 | 4.31 µM researchgate.net |
Biofilm Inhibition:
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Pyridine derivatives have emerged as promising agents that can inhibit biofilm formation. Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed broad-spectrum anti-biofilm activity, with specific compounds demonstrating significant, concentration-dependent inhibition of S. pneumoniae biofilm formation with a Minimum Biofilm Inhibitory Concentration (MBIC) as low as 0.5 µg/ml. nih.gov
Similarly, 2,4-disubstituted pyridine derivatives have been proven effective against biofilm-forming tubercle bacilli. frontiersin.org These compounds were able to inhibit biofilm formation and reduce the viability of Mycobacterium tuberculosis within the biofilm structure. frontiersin.org The mechanism of action often involves interfering with bacterial adhesion, quorum sensing, or the production of extracellular polymeric substances that form the biofilm matrix. mdpi.commdpi.com
Interactive Data Table: Biofilm Inhibition by Pyridine Analogues
| Compound Class | Bacterial Strain | Activity Metric | Value |
| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | S. pneumoniae | MBIC | 0.5 µg/ml nih.gov |
| 3-(pyridine-3-yl)-2-oxazolidinone (21e) | S. aureus | MBIC | 4 µg/ml nih.gov |
| Halogenated Pyrimidine (#9) | S. aureus | % Inhibition | ~80% at 50 µg/mL nih.gov |
| Halogenated Pyrimidine (#25) | S. aureus | % Inhibition | ~90% at 50 µg/mL nih.gov |
Receptor and Enzyme Binding Assays for Target Identification
To identify the molecular targets of 6-Bromo-5-methoxypyridine-3-carboxamide analogues, various receptor and enzyme binding assays are employed. These assays help to understand the specific proteins with which these compounds interact, providing crucial insights into their mechanisms of action.
While specific binding data for this compound analogues on dopamine receptors is not extensively documented, the broader class of pyridine carboxamides has been investigated for interaction with D2-like receptors (D2, D3, D4). The high homology between D2 and D3 receptors makes achieving selectivity a challenge, but structure-activity relationship (SAR) studies provide insights.
The interaction mechanism typically involves the pyridine core and the carboxamide linker. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking interactions within the receptor's binding pocket. The carboxamide group is a key structural feature, providing a rigid linker and potential hydrogen bond donor/acceptor sites. The nature and position of substituents on the pyridine ring are critical for both affinity and selectivity. For instance, methoxy groups can influence binding by altering electronic properties and forming specific interactions with amino acid residues in the binding site.
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. nih.gov The general pharmacophore for 5-HT3 antagonists includes an aromatic or heteroaromatic ring, a carbonyl group, and a basic amine nitrogen atom, all arranged with a specific spatial relationship. wikipedia.org
Analogues of pyridine-3-carboxamide fit this general model. The pyridine ring serves as the aromatic moiety, and the carboxamide provides the essential carbonyl group. The mechanism of antagonism involves the compound binding to the receptor, likely within the same pocket as the endogenous ligand serotonin, thereby preventing the channel from opening in response to serotonin binding. drugs.comnih.gov This blockade of ion flow leads to the inhibition of downstream signaling. While specific affinity (pA2 or Ki) values for this compound analogues are not widely published, related quinoxalin-2-carboxamide compounds have been shown to act as 5-HT3 receptor antagonists with pA2 values around 5.0-7.6. researchgate.netmedchemexpress.com The bromo and methoxy substituents on the pyridine ring would be expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for the 5-HT3 receptor.
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site. nih.gov This interaction mimics the binding of the adenine portion of ATP, making pyridine-based compounds effective ATP-competitive inhibitors.
JAK2 Inhibition: The Janus kinase 2 (JAK2) is a cytoplasmic tyrosine kinase involved in cytokine signaling pathways. Inhibitors often feature a heterocyclic core that can interact with the kinase hinge. While data on pyridine-3-carboxamides is limited, related thiophene carboxamide derivatives have been developed as JAK2 inhibitors. The mechanism involves the carboxamide moiety forming hydrogen bonds, while the substituted ring system occupies the hydrophobic pocket of the ATP-binding site.
TRK Inhibition: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases. Pyridine-containing scaffolds, such as pyrazolo[3,4-b]pyridine, are effective TRK inhibitors. mdpi.com The pyridine nitrogen is thought to engage in π-π stacking interactions with phenylalanine residues in the active site, while other parts of the molecule form hydrogen bonds with the hinge region. The 6-bromo and 5-methoxy substituents on a pyridine-3-carboxamide core would influence the molecule's orientation and interactions within the ATP-binding pocket, potentially conferring potency and selectivity.
Interactive Data Table: Kinase Inhibition by Related Pyridine Analogues
| Compound Class | Kinase Target | Activity Metric | Value |
| Pyridine Carboxylic Acid (72) | VEGFR1 | IC50 | 2 nM nih.gov |
| Pyridine Carboxylic Acid (74) | VEGFR2 | IC50 | 1 nM nih.gov |
| Pyridine Carboxylic Acid (95) | IRAK4 | IC50 | 3 nM nih.gov |
| Pyridine Carboxylic Acid (96) | IRAK4 | IC50 | 2 nM nih.gov |
FLAP is an integral nuclear membrane protein essential for the cellular synthesis of leukotrienes, which are potent inflammatory mediators. nih.govwikipedia.org FLAP functions by binding arachidonic acid and presenting it to the 5-lipoxygenase enzyme. nih.gov Inhibitors of FLAP, therefore, block the production of leukotrienes and have anti-inflammatory potential.
Binding assays for FLAP typically measure the displacement of a radiolabeled ligand or a known inhibitor. Potent FLAP inhibitors, such as AZD5718, exhibit IC50 values in the low nanomolar range in binding and cell-based assays. astrazeneca.comacs.org The mechanism involves the inhibitor molecule occupying a hydrophobic pocket within the FLAP trimer, preventing the binding of arachidonic acid. wikipedia.org Currently, there is a lack of published data directly linking pyridine-3-carboxamide analogues to FLAP binding. Therefore, while it remains a potential target for novel anti-inflammatory agents, the interaction of this specific chemical class with FLAP has yet to be established.
Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in regulating gene transcription. nih.gov The Bromodomain and Extra-Terminal domain (BET) family of proteins (including BRD2, BRD3, BRD4) are important targets in oncology and inflammation. nih.gov
The binding pocket of bromodomains accommodates the acetyl-lysine side chain. Inhibitors are designed to mimic this interaction. The mechanism involves a core scaffold that occupies the binding pocket, with a key hydrogen bond formed between a carbonyl oxygen or similar acceptor on the inhibitor and a conserved asparagine residue in the bromodomain. nih.gov Selectivity between different bromodomain families (e.g., BET vs. CREBBP) or even between the two tandem bromodomains (BD1 and BD2) within a single BET protein is a significant challenge due to the high conservation of the binding site. nih.gov Selectivity is often achieved by extending the inhibitor structure to interact with non-conserved residues outside the primary acetyl-lysine binding pocket. Pyridine and pyridone-based scaffolds have been successfully utilized in the design of potent BRD4 inhibitors, demonstrating that this core can be effectively accommodated within the binding site. nih.gov The 6-bromo and 5-methoxy substituents of a pyridine-3-carboxamide analogue would project into specific regions of the pocket, and their interactions with surrounding amino acids would determine the binding affinity and selectivity profile across the bromodomain family.
Interactive Data Table: Bromodomain Inhibition by Related Analogues
| Compound | Target | Activity Metric | Value |
| I-BET469 (4.11) | BRD4 | IC50 | Not specified nih.gov |
| HB100-A7 (4.20) | BRD4-BD1 | IC50 | 0.035 µM nih.gov |
| Indole-2-one derivative (3.25) | BRD4-BD1 | IC50 | 19 nM nih.gov |
| Indole-2-one derivative (3.25) | BRD4-BD2 | IC50 | 28 nM nih.gov |
Structure-Activity Relationship (SAR) Studies Integrating Computational and Experimental Approaches
The exploration of this compound analogues has been significantly advanced by the integration of computational modeling and experimental biological evaluation. This dual approach allows for the rational design of novel compounds and a deeper understanding of the molecular interactions driving their biological activity. While specific comprehensive studies on this compound itself are limited in publicly available research, the structure-activity relationships (SAR) can be inferred from studies on structurally related pyridine carboxamide derivatives. These studies collectively highlight the critical role of substituent positioning and electronic properties on the pyridine ring, as well as the nature of the groups attached to the carboxamide nitrogen, in determining biological efficacy against various targets, such as kinases and other enzymes.
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been instrumental in predicting the binding modes and affinities of these analogues with their target proteins. These predictions are then validated and refined through experimental assays, creating a synergistic cycle of design, synthesis, and testing.
Insights from Analogous Pyridine Carboxamide Systems
Research on various substituted pyridine carboxamide scaffolds has provided valuable insights that can be extrapolated to understand the potential SAR of this compound analogues.
For instance, in a study focused on sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors, the importance of the methoxy group on the pyridine ring was underscored. nih.gov Molecular docking studies of these compounds revealed that the pyridine core, along with its substituents, plays a crucial role in anchoring the molecule within the enzyme's active site. The amide linkage was also found to be a key interaction point, often forming hydrogen bonds with amino acid residues. nih.gov
Another study on pyridine carboxamides as potential succinate dehydrogenase (SDH) inhibitors demonstrated that substitutions on the pyridine ring significantly influence antifungal activity. jst.go.jp Molecular docking of a potent analogue, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, into the active site of SDH revealed key hydrogen bonding and hydrophobic interactions that were critical for its inhibitory effect. jst.go.jp This highlights the sensitivity of the target protein to the substitution pattern on the pyridine ring, a principle that would likely apply to this compound analogues as well.
Furthermore, investigations into pyridine carboxamide derivatives as urease inhibitors have shown that the type and position of substituents on the pyridine ring dictate the inhibitory potential. mdpi.com For example, the presence of a chloro group at the 5-position of the pyridine ring in one series of carbothioamide analogues resulted in the most potent urease inhibition. mdpi.com Kinetic and molecular docking studies of the most active compounds identified key interactions with the nickel ions in the urease active site, providing a mechanistic basis for the observed SAR. mdpi.com
The table below summarizes the findings from studies on analogous pyridine carboxamide derivatives, which can serve as a predictive framework for the SAR of this compound analogues.
| Scaffold/Analogue Class | Biological Target | Key SAR Findings | Computational Methods Employed |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | The amide substituents were found to be beneficial for ligand-receptor interactions. nih.gov | Molecular Docking |
| Substituted Pyridine Carboxamides | Succinate Dehydrogenase (SDH) | The absence of substitution on the terminal benzene ring may be beneficial to the activity. jst.go.jp | Molecular Docking |
| Pyridine Carboxamide and Carbothioamide Derivatives | Urease | Electron-withdrawing and electron-donating substitutions on the pyridine ring influence inhibitory activity, with a chloro group at the 5-position showing high potency. mdpi.com | Molecular Docking, Kinetic Studies |
These integrated studies, combining computational predictions with experimental validation, are essential for optimizing the therapeutic potential of this compound analogues. The insights gained from the SAR of related compounds provide a solid foundation for the future design of more potent and selective agents for various biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-5-methoxypyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 5-bromonicotinic acid (CAS 1611-11-0) as a precursor. React with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2 : Perform amidation using ammonium hydroxide or a primary amine under anhydrous conditions.
- Step 3 : Introduce the methoxy group at the 5-position via nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) in DMF at 80–100°C .
- Critical Parameters :
- Yield optimization requires strict control of moisture (SNAr reactions are moisture-sensitive).
- Purity is enhanced via recrystallization in ethanol/water (7:3 v/v).
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Key signals include a singlet for the methoxy group (~δ 3.9 ppm) and a downfield shift for the carboxamide proton (~δ 8.2 ppm) .
- HPLC : Use a C18 column (ACN/water gradient) to confirm >98% purity. Retention time: ~6.2 min under 0.8 mL/min flow .
- Common Pitfalls :
- Bromine isotope patterns in mass spectrometry (m/z 231 [M+H]⁺, 233 [M+2+H]⁺) must align with theoretical ratios (1:1) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Case Study :
- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 70°C. Yields range from 65–85%, with bromine acting as a superior leaving group compared to chloro analogs .
- Data Table :
| Coupling Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 82 | |
| Vinylboronic ester | PdCl₂(dppf) | 68 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Hypothesis Testing :
- Variability Source : Differences in assay conditions (e.g., ATP concentration in kinase inhibition studies).
- Resolution : Standardize assays using a reference inhibitor (e.g., staurosporine) and confirm results via orthogonal methods (SPR vs. fluorescence polarization) .
- Example : Conflicting IC₅₀ values (2 µM vs. 15 µM) for EGFR inhibition were traced to DMSO concentration variations (>1% DMSO reduces binding affinity) .
Q. How can computational modeling predict the binding mode of this compound to protein targets?
- Protocol :
- Docking : Use AutoDock Vina with the crystal structure of target enzymes (e.g., PDB: 1M17). The bromine atom exhibits hydrophobic interactions with Leu694 in EGFR .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-protein complex. RMSD <2 Å indicates stable binding .
Key Research Gaps
- Stereoelectronic Effects : The role of the methoxy group in directing electrophilic substitution remains underexplored.
- Toxicity Profiling : Limited data on metabolite formation (e.g., debrominated products) in hepatic microsome assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
